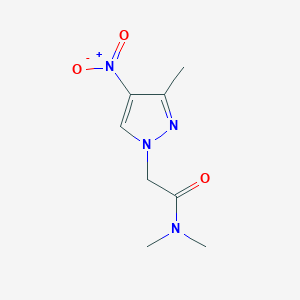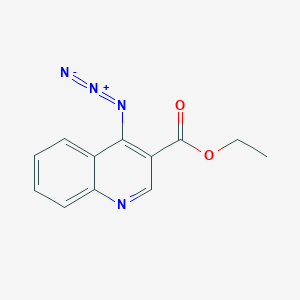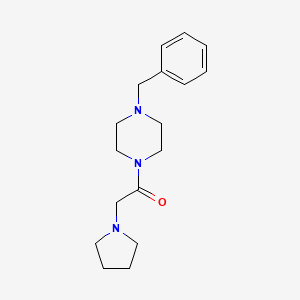
N,N-dimethyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide
Descripción general
Descripción
N,N-dimethyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acetamide Formation: The nitrated pyrazole is reacted with chloroacetyl chloride in the presence of a base to form the acetamide derivative.
Dimethylation: Finally, the acetamide derivative is treated with dimethylamine to introduce the N,N-dimethyl groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various reduced derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Acetamides: Formed by nucleophilic substitution at the acetamide group.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the acetamide moiety might participate in hydrogen bonding with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-2-(3-methyl-4-amino-pyrazol-1-yl)-acetamide: Similar structure but with an amino group instead of a nitro group.
N,N-Dimethyl-2-(3-methyl-4-chloro-pyrazol-1-yl)-acetamide: Similar structure but with a chloro group instead of a nitro group.
N,N-Dimethyl-2-(3-methyl-4-hydroxy-pyrazol-1-yl)-acetamide: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in N,N-dimethyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide makes it unique compared to its analogs. The nitro group can participate in specific redox reactions and may impart distinct biological activities.
Propiedades
Fórmula molecular |
C8H12N4O3 |
|---|---|
Peso molecular |
212.21 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C8H12N4O3/c1-6-7(12(14)15)4-11(9-6)5-8(13)10(2)3/h4H,5H2,1-3H3 |
Clave InChI |
MHWIGUAZPJZEBF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1[N+](=O)[O-])CC(=O)N(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[(4-Chlorophenyl)sulphonylamino]ethyl]-5-[(4-fluorophenyl)methyl]benzenepropanoic acid](/img/structure/B8544236.png)
![2-[Phenethyl]-5-[(3,4-methylenedioxy)benzoyl]pyrrole](/img/structure/B8544240.png)











